molecular formula C18H19BrN6 B6459460 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549052-89-1

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6459460
CAS No.: 2549052-89-1
M. Wt: 399.3 g/mol
InChI Key: UMSPBELIDFBENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple stepsThe pyrazole ring is then introduced via a cyclization reaction, and finally, the pyrimidine ring is formed through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain to alleviate neurological symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of a piperazine ring, a pyrazole ring, and a pyrimidine ring, along with the bromophenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6/c19-16-4-1-3-15(11-16)13-23-7-9-24(10-8-23)17-12-18(21-14-20-17)25-6-2-5-22-25/h1-6,11-12,14H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSPBELIDFBENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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